molecular formula C18H19ClO3S B14523961 Methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate CAS No. 62636-80-0

Methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate

Cat. No.: B14523961
CAS No.: 62636-80-0
M. Wt: 350.9 g/mol
InChI Key: XHQMSKRVGXGKMZ-UHFFFAOYSA-N
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Description

Methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized thiophene derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted pentyl derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate is unique due to its specific structure, which combines a thiophene ring with a chloropentyl chain and a benzoate ester. This unique combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

CAS No.

62636-80-0

Molecular Formula

C18H19ClO3S

Molecular Weight

350.9 g/mol

IUPAC Name

methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate

InChI

InChI=1S/C18H19ClO3S/c1-22-18(21)15-9-5-4-8-14(15)17(20)16-11-10-13(23-16)7-3-2-6-12-19/h4-5,8-11H,2-3,6-7,12H2,1H3

InChI Key

XHQMSKRVGXGKMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(S2)CCCCCCl

Origin of Product

United States

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